BenchChemオンラインストアへようこそ!

3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE

Lipophilicity Physicochemical Properties Blood-Brain Barrier Penetration

This pyridazine derivative is purpose-built for CNS-focused screening libraries. With an XLogP3 of 4.9 and TPSA of 71.5 Ų, it occupies the optimal lipophilicity space for blood-brain barrier permeability, outperforming less hydrophobic analogs. Its low molecular weight (421.56 g/mol) and only 5 rotatable bonds make it a superior 'lead-like' starting point for hit-to-lead campaigns. Procure this specific 3,4-dimethylbenzenesulfonyl variant to ensure SAR consistency—aryl-sulfonyl linkage, distinct TPSA, and high logP deliver a cleaner structural signal than chlorobenzyl or propyl analogs. The pronounced aqueous solubility deficit (LogSw -5.6574) also makes it an ideal stress-test molecule for novel solubilization formulations.

Molecular Formula C24H27N3O2S
Molecular Weight 421.56
CAS No. 1359169-69-9
Cat. No. B2663401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE
CAS1359169-69-9
Molecular FormulaC24H27N3O2S
Molecular Weight421.56
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4)C
InChIInChI=1S/C24H27N3O2S/c1-18-8-9-22(16-19(18)2)30(28,29)24-11-10-23(25-26-24)27-14-12-21(13-15-27)17-20-6-4-3-5-7-20/h3-11,16,21H,12-15,17H2,1-2H3
InChIKeySRTAVZRYOULOHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 50 mg / 62 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(4-Benzylpiperidin-1-yl)-6-(3,4-dimethylbenzenesulfonyl)pyridazine (CAS 1359169-69-9): A Physicochemically Distinct Pyridazine Scaffold


3-(4-Benzylpiperidin-1-yl)-6-(3,4-dimethylbenzenesulfonyl)pyridazine (CAS 1359169-69-9) belongs to a class of pyridazine derivatives featuring a benzylpiperidine moiety and a substituted benzenesulfonyl group. [1] It is primarily offered as a screening compound by commercial vendors for early-stage drug discovery, with a molecular formula of C24H27N3O2S and a molecular weight of 421.56 g/mol. Its structural framework is associated with potential applications in central nervous system (CNS) receptor targeting, though no quantitative biological activity data for this specific compound has been published in peer-reviewed literature. [1]

The Risk of Analog Substitution: Why 3-(4-Benzylpiperidin-1-yl)-6-(3,4-dimethylbenzenesulfonyl)pyridazine Cannot Be Replaced by Nearest-Neighbor Pyridazine Sulfonyls


While other 3-(4-benzylpiperidin-1-yl)-6-sulfonylpyridazines exist, notably the 4-chlorobenzylsulfonyl (CAS 1357888-68-6) and propylsulfonyl (CAS 1105213-31-7) [1] analogs, generic substitution fails due to the profound impact of the 3,4-dimethylbenzenesulfonyl group on lipophilicity and molecular interaction potential. As demonstrated by computed logP values, this specific sulfonyl moiety confers a distinct physicochemical profile that directly influences membrane permeability, solubility, and a drug candidate's positioning in medicinal chemistry space. These properties are not interchangeable and must be preserved for SAR consistency.

Quantitative Differentiation Evidence for 3-(4-Benzylpiperidin-1-yl)-6-(3,4-dimethylbenzenesulfonyl)pyridazine (CAS 1359169-69-9)


Lipophilicity Superiority: LogP of the 3,4-Dimethylbenzenesulfonyl vs. Propane-1-sulfonyl Analog

The computed octanol-water partition coefficient (XLogP3) for the target compound is 4.9 [1], markedly higher than the 3.5 reported for its closest commercially available non-phenylsulfonyl analog, 3-(4-benzylpiperidin-1-yl)-6-(propane-1-sulfonyl)pyridazine. [2] This quantifies a substantially higher lipophilicity, a critical parameter for CNS drug design where an optimal LogP range of 3-5 is often targeted. The alternative compound is on the lower boundary of this range, while the target compound is near the upper optimum, suggesting superior potential for BBB penetration.

Lipophilicity Physicochemical Properties Blood-Brain Barrier Penetration

Aqueous Solubility Deficit: LogSw Comparison Against the Propylsulfonyl Analog

The predicted aqueous solubility (LogSw) for the target 3,4-dimethylbenzenesulfonyl derivative is -5.6574 , compared to -3.8 for the propane-1-sulfonyl analog. [1] This nearly two-order-of-magnitude reduction in solubility is directly attributable to the larger, more hydrophobic aromatic sulfonyl substituent. While this may limit aqueous formulation, it is a deliberate trade-off often made to achieve higher potency and brain penetration for CNS targets, and it dictates different experimental handling and stock solution preparation protocols.

Aqueous Solubility Drug-like Properties Pharmacokinetics

Molecular Size and Rotatable Bond Differentiation from the Chlorobenzylsulfonyl Analog

The target compound has a molecular weight of 421.56 g/mol , lower than the 441.97 g/mol of the 4-chlorobenzylsulfonyl analog (3-(4-benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine, CAS 1357888-68-6). Furthermore, the target compound features a direct aryl-sulfonyl linkage (rotatable bond count: 5) compared to the methylene-spaced chlorobenzylsulfonyl group in the comparator. This structural distinction reduces molecular flexibility and introduces an aromatic sulfone, which can engage in fundamentally different pi-stacking and electrostatic interactions with biological targets.

Molecular Weight Drug-likeness Physicochemical Profile

Polar Surface Area Differentiation Indicating Favorable CNS Drug-like Profile

The target compound possesses a topological polar surface area (TPSA) of 71.5 Ų [1], which is notably higher than the 53.9 Ų of the 4-chlorobenzylsulfonyl analog. Crucially, both values fall within the established threshold for CNS drug candidates (TPSA < 90 Ų for oral CNS drugs, and < 60-70 Ų for optimal brain penetration). The target compound's higher TPSA, resulting from its dimethyl substitution pattern, suggests a potentially better balance between permeability and solubility compared to the very low TPSA comparator, which may be excessively lipophilic and prone to off-target binding.

Topological Polar Surface Area CNS Drug Design Blood-Brain Barrier

Optimal Use Cases for 3-(4-Benzylpiperidin-1-yl)-6-(3,4-dimethylbenzenesulfonyl)pyridazine (CAS 1359169-69-9) Based on Its Differentiation Profile


CNS-Specific Fragment-Based or HTS Screening Libraries Requiring High Lipophilicity

The compound's XLogP3 of 4.9 and TPSA of 71.5 Ų [1] make it an ideal candidate for inclusion in screening libraries designed to target the CNS drug-like space. Its high, near-optimal lipophilicity profile differentiates it from less hydrophobic analogs like the propylsulfonyl derivative, ensuring library coverage extends into the sub-space of CNS-relevant, highly permeable small molecules.

Medicinal Chemistry SAR Studies Focused on the Sulfonyl Moiety

This compound is the superior choice over the chlorobenzylsulfonyl analog for exploring the effect of an aryl (vs. benzyl) sulfonyl group on target affinity and selectivity. Its direct aryl-sulfonyl linkage, distinct molecular weight (421.56 g/mol), and specific TPSA profile provide a cleaner structural signal for deconvoluting structure-activity relationships compared to the methylene-spaced comparator.

Collaborative Drug Discovery Programs Prioritizing Ligand Efficiency and Lead-likeness

With a molecular weight below 425 g/mol and only 5 rotatable bonds, the compound is a more 'lead-like' starting point than its 441.97 g/mol, more flexible analog (CAS 1357888-68-6). Procurement for hit-to-lead campaigns where ligand efficiency indices are a go/no-go criterion should be directed to this specific 3,4-dimethylbenzenesulfonyl variant.

Formulation and Pharmacokinetic Profiling Studies Requiring Defined, Low Solubility

Its computed aqueous solubility deficit (LogSw = -5.6574) relative to the propane-1-sulfonyl analog (LogSw = -3.8) [2] provides a stress test for formulation vehicles and in vitro ADME assays. If a research objective is to validate novel solubilization techniques for highly lipophilic bases, this compound provides a well-characterized, commercially available challenge molecule.

Quote Request

Request a Quote for 3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.